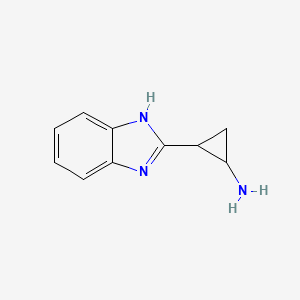
2-(1H-Benzimidazol-2-yl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzimidazol-2-yl)cyclopropanamine is a chemical compound that features a benzimidazole ring attached to a cyclopropane moiety via an amine group.
Méthodes De Préparation
The synthesis of 2-(1H-Benzimidazol-2-yl)cyclopropanamine typically involves the reaction of benzimidazole derivatives with cyclopropanamine under specific conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
2-(1H-Benzimidazol-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring or the cyclopropane moiety are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-(1H-Benzimidazol-2-yl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. In biological systems, the benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various therapeutic effects, such as the inhibition of cancer cell growth or the elimination of parasitic infections .
Comparaison Avec Des Composés Similaires
2-(1H-Benzimidazol-2-yl)cyclopropanamine can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which lacks the cyclopropane moiety.
2-(1H-Benzimidazol-2-yl)ethanamine: Similar structure but with an ethyl group instead of a cyclopropane ring.
2-(1H-Benzimidazol-2-yl)propane: Contains a propane group instead of a cyclopropane ring.
The uniqueness of this compound lies in its cyclopropane moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H11N3/c11-7-5-6(7)10-12-8-3-1-2-4-9(8)13-10/h1-4,6-7H,5,11H2,(H,12,13) |
Clé InChI |
WVDLMLSTLLGENJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


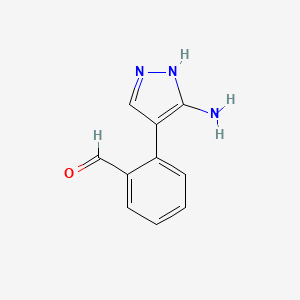
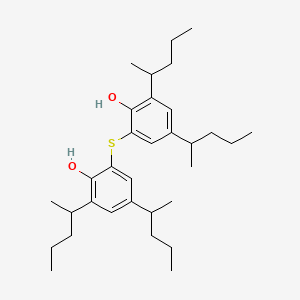
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
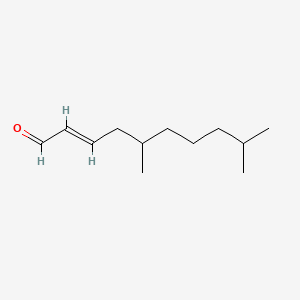
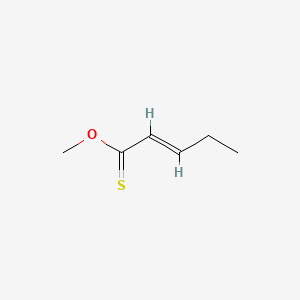

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
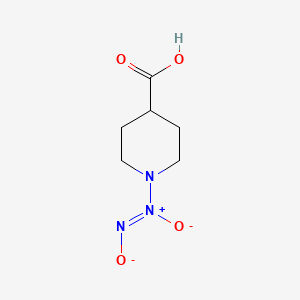
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
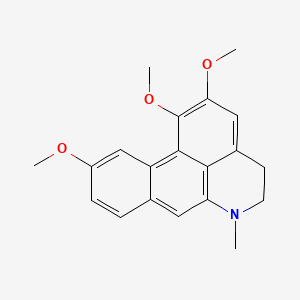
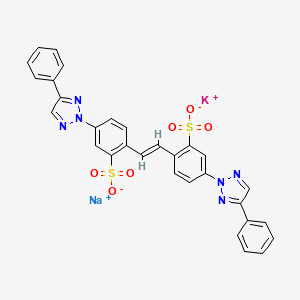

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)

